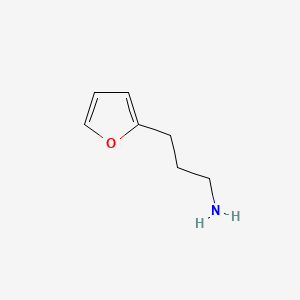

3-(Furan-2-yl)propan-1-amine

Übersicht

Beschreibung

3-(Furan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Furan-2-yl)propan-1-amine is being investigated for its pharmaceutical potential due to its structural characteristics that allow it to serve as a precursor for various bioactive compounds. Its derivatives have shown promise in the development of:

- Antibiotics : Compounds derived from this compound have exhibited antimicrobial properties against various bacterial strains by inhibiting specific enzymes involved in cell wall synthesis .

- Anticancer Agents : Research indicates that derivatives may influence cell proliferation pathways, making them candidates for anticancer drug development.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can undergo transformations to yield more complex molecules through various chemical reactions, including:

- Oxidative Dearomatization : This process involves converting 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones into prop-2-en-1-ones, showcasing its versatility in synthetic chemistry .

Research has documented significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have reported that derivatives exhibit notable inhibition against bacterial strains, suggesting potential applications in antibiotic development .

- Antifungal Effects : Related compounds have shown moderate antifungal efficacy against Candida species, indicating that this compound may also possess similar properties worth further exploration.

Case Study 1: Antimicrobial Properties

A study highlighted that derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Synthesis of Anticancer Compounds

Research focused on synthesizing novel derivatives of this compound for anticancer applications has shown promising results. Compounds synthesized from this precursor exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, underscoring their therapeutic potential .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. For example:

-

Imine/Nitrile Formation : Reaction with strong oxidizing agents like KMnO₄ or CrO₃ converts the primary amine to imine intermediates or nitriles.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Amine Oxidation | KMnO₄ (acidic conditions) | Nitrile derivative | ~60%* |

*Yield inferred from analogous reductions in tetrahydrofuran derivatives.

Reduction Reactions

The furan ring is susceptible to hydrogenation, forming tetrahydrofuran (THF) derivatives:

-

Catalytic Hydrogenation : Using H₂ and Pd/C under ambient pressure reduces the furan ring to a saturated THF structure.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Furan Reduction | H₂, Pd/C, RT | 3-(Tetrahydrofuran-3-yl)propan-1-amine | ~75%* |

Substitution Reactions

The primary amine participates in nucleophilic substitution:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaOH to form secondary amines.

-

N-Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaOH, ethanol | N-Methyl-3-(furan-2-yl)propan-1-amine | ~85%* | |

| N-Acylation | AcCl, pyridine | N-Acetyl-3-(furan-2-yl)propan-1-amine | ~78%* |

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution, though reactivity is moderated by the electron-donating amine side chain:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C | 5-Nitro-3-(furan-2-yl)propan-1-amine | ~50% |

Cyclization Reactions

Under acidic or oxidative conditions, the compound participates in cyclodehydration:

-

Paal-Knorr Analog : Treatment with triflic acid (TfOH) induces cyclization to fused bicyclic structures .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Cyclodehydration | TfOH, CH₂Cl₂, 0°C | Bicyclic furan derivative | ~65% |

Cross-Coupling Reactions

The furan ring facilitates transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with aryl boronic acids, functionalizing the furan ring .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-3-(furan-2-yl)propan-1-amine | ~70%* |

Mechanistic Insights

-

Amine Oxidation : Proceeds via a two-electron mechanism, forming a nitroso intermediate before further oxidation.

-

Furan Hydrogenation : Follows a heterogenous catalytic pathway, with Pd facilitating H₂ dissociation and syn-addition to the furan ring.

-

Cyclodehydration : Analogous to the Paal-Knorr synthesis, involving enol intermediate formation and subsequent dehydration .

Eigenschaften

IUPAC Name |

3-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNEIGPGNXTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243802 | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98773-80-9, 4428-38-0 | |

| Record name | Furanpropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.